N,N-dimethyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives like DMTT often involves condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Scientific Research Applications
Synthesis of Heterocycles
N,N-dimethyl amides: are versatile synthons in the synthesis of heterocycles . They can act as electrophiles or nucleophiles and serve as sources of several key intermediates. Their flexible reactivity allows chemists to develop novel reactions, delivering functional groups essential for creating complex heterocyclic structures.
Organic Functional Group Transformations
These compounds find extensive use in organic chemistry for functional group transformations. They can be used to introduce amino, formyl, methylene, cyano, and carbonyl groups into molecules, significantly expanding the toolkit available for molecular modification .
Thioamide Synthesis
Thioamides are crucial in organic synthesis and pharmaceutical chemistryN,N-dimethyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide can be employed in the synthesis of thioamides, which are key building blocks in drug design due to their ability to mimic amide functions in biomolecules while retaining or enhancing biological activity .
Ligand for Metallic Compounds
Due to its polar and aprotic nature, this compound can also act as an effective ligand in the synthesis of metallic compounds, facilitating the creation of complex inorganic structures .
Hydrogel Formation
When polymerized with cross-linkers, N,N-dimethylacrylamide , a related compound, forms hydrogels. These hydrogels are of interest due to their reusability, ease of synthesis, and potential applications in dye removal and heavy metal ion sorption from water .
Drug Discovery and Material Synthesis
The unique properties of N,N-dimethyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide make it a valuable compound in drug discovery and material synthesis. Its diverse applications and promising results in various fields of scientific research highlight its potential as a multipurpose reagent.
Mechanism of Action
Target of Action
The compound contains a pyridine ring, which is a common structure in many bioactive compounds. Pyridine derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds with a pyridine ring can interact with their targets through various types of bonding and interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many pyridine derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
N,N-dimethyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-14(2)12(15)10-4-3-6-13-11(10)16-9-5-7-17-8-9/h3-4,6,9H,5,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZHVOWEXKMFIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)OC2CCSC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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